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Compound of Interest

Compound Name: BO-264

Cat. No.: B15568257 Get Quote

An in-depth analysis of the potent and selective TACC3 inhibitor, BO-264, detailing its chemical

properties, biological activity, and experimental protocols relevant to drug discovery and

development.

Introduction
BO-264 is a novel, highly potent, and orally active small molecule inhibitor of Transforming

Acidic Coiled-Coil protein 3 (TACC3).[1][2][3] Identified as a promising anti-cancer agent, BO-
264 demonstrates significant anti-proliferative activity across a broad range of cancer cell lines.

[1][4] This technical guide provides a comprehensive overview of the chemical structure,

physicochemical and biological properties, and key experimental methodologies associated

with BO-264, intended for researchers and professionals in the fields of oncology, medicinal

chemistry, and drug development.

Chemical Structure and Properties
BO-264, with the IUPAC name 3-(4-methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-

amine, is a structurally distinct chemotype.[1][3] Its core structure consists of a methoxyphenyl-

isoxazole amine moiety linked to a morpholinopyrimidine group.

Table 1: Chemical and Physicochemical Properties of BO-264
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Property Value Reference

IUPAC Name

3-(4-methoxyphenyl)-N-(2-

morpholinopyrimidin-4-

yl)isoxazol-5-amine

[1][3]

Synonyms BO 264, BO264 [3]

CAS Number 2408648-20-2 [3]

Molecular Formula C18H19N5O3 [3][5]

Molecular Weight 353.38 g/mol [2][3]

Exact Mass 353.1488 [3]

SMILES

COC1=CC=C(C2=NOC(NC3=

NC(N4CCOCC4)=NC=C3)=C2

)C=C1

[3]

Appearance Solid powder [3]

Purity >98% [3]

Solubility Soluble in DMSO [2][3]

Log D (pH 7.4) 2.3 [1]

Storage

Short term (days to weeks) at

0 - 4 °C; Long term (months to

years) at -20 °C

[3]

Biological Activity and Mechanism of Action
BO-264 is a potent inhibitor of TACC3, a protein frequently overexpressed in various cancers

and implicated in the regulation of microtubule stability and centrosome integrity.[4][6] It also

specifically blocks the function of the oncogenic FGFR3-TACC3 fusion protein.[2][7]

Table 2: In Vitro Biological Activity of BO-264
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Parameter Value Cell Line/System Reference

IC50 (TACC3) 188 nM Cell-free assay [2][3]

Kd (TACC3) 1.5 nM Cell-free assay [2][3]

GI50 (JIMT-1) 232 nM Breast Cancer [1]

IC50 (JIMT-1) 190 nM Breast Cancer [7]

IC50 (HCC1954) 160 nM Breast Cancer [7]

IC50 (MDA-MB-231) 120 nM Breast Cancer [7]

IC50 (MDA-MB-436) 130 nM Breast Cancer [7]

IC50 (CAL51) 360 nM Breast Cancer [7]

IC50 (RT112) 0.3 µM FGFR3-TACC3 fusion [7]

IC50 (RT4) 3.66 µM FGFR3-TACC3 fusion [7]

The primary mechanism of action of BO-264 involves the inhibition of TACC3, leading to a

cascade of cellular events that culminate in cancer cell death. This process includes the

induction of spindle assembly checkpoint (SAC)-dependent mitotic arrest, DNA damage, and

apoptosis.[2][3] The inhibition of TACC3 disrupts microtubule stability, leading to aberrant

spindle formation during mitosis. This triggers the SAC, halting the cell cycle in mitosis and

ultimately leading to programmed cell death.
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BO-264 signaling pathway leading to apoptosis.

Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of BO-
264.
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Synthesis of BO-264
The synthesis of BO-264 is a multi-step process.[4] A generalized workflow is presented below.

For detailed reagents and conditions, refer to the cited literature.

Synthesis of BO-264

Ethyl 4-methoxybenzoate
Claisen Condensation

with Acetonitrile
β-ketonitrile intermediate

Cyclization with
Hydroxylamine

3-(4-methoxyphenyl)isoxazol-5-amine
Nucleophilic Aromatic Substitution

with 2,4-dichloropyrimidine
N-(2-chloropyrimidin-4-yl)-3-(4-methoxyphenyl)isoxazol-5-amine Reaction with Morpholine BO-264

Click to download full resolution via product page

Generalized synthesis workflow for BO-264.

Cell Viability Assay
Objective: To determine the concentration of BO-264 that inhibits cell growth by 50% (GI50) or

cell viability by 50% (IC50).

Protocol:

Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to

adhere overnight.

Drug Treatment: Treat the cells with a serial dilution of BO-264 (e.g., from 10 nM to 100 µM)

for a specified period (e.g., 72 hours).[1] Include a vehicle control (e.g., DMSO).

Assay: Measure cell viability using a suitable method, such as the CellTiter-Glo®

Luminescent Cell Viability Assay or Sulforhodamine B (SRB) assay.[1][4]

Data Analysis: Plot the percentage of cell viability against the logarithm of the drug

concentration. Calculate the IC50 or GI50 value using non-linear regression analysis.

Colony Formation Assay
Objective: To assess the long-term effect of BO-264 on the proliferative capacity of single

cancer cells.
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Protocol:

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

Drug Treatment: Treat the cells with different concentrations of BO-264 or a vehicle control.

Incubation: Incubate the plates for an extended period (e.g., 12 days) to allow for colony

formation.[1]

Staining: Fix the colonies with a solution like methanol and stain with crystal violet.

Quantification: Count the number of colonies (typically defined as clusters of >50 cells) in

each well.

Western Blot Analysis for Target Engagement and
Pathway Modulation
Objective: To confirm the binding of BO-264 to TACC3 and to analyze the downstream effects

on signaling pathways.

Protocol:

Cell Lysis: Treat cells with BO-264 for the desired time and concentration. Lyse the cells in a

suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA or

Bradford assay.

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting: Block the membrane and then incubate with primary antibodies against

target proteins (e.g., TACC3, p-Histone H3 (Ser10), cleaved PARP, p-ERK1/2).

Subsequently, incubate with a corresponding secondary antibody conjugated to an enzyme

(e.g., HRP).
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Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging

system.

In Vivo Tumor Growth Inhibition Studies
Objective: To evaluate the anti-tumor efficacy of BO-264 in animal models.

Protocol:

Tumor Implantation: Subcutaneously inject cancer cells into the flank of

immunocompromised or immunocompetent mice.

Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the

animals into treatment and control groups.

Drug Administration: Administer BO-264 orally to the treatment group, while the control

group receives a vehicle.[4]

Monitoring: Monitor tumor volume and body weight regularly throughout the study.

Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight

measurement and further analysis.[1]

Conclusion
BO-264 is a promising TACC3 inhibitor with potent anti-cancer activity demonstrated in a wide

range of preclinical models. Its well-defined chemical structure, favorable physicochemical

properties, and clear mechanism of action make it an attractive candidate for further

development. The experimental protocols outlined in this guide provide a foundation for

researchers to further investigate the therapeutic potential of BO-264 and similar compounds in

the ongoing effort to develop novel cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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